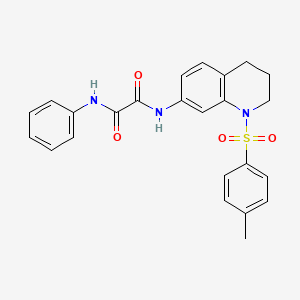
N1-phenyl-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with primary anilines . For example, the reactions of 4-aryl-1-tosyl-1,2,3-triazoles with substituted primary 2- or 4-nitroanilines, catalyzed by dirhodium tetrapivalate, were used to synthesize stable (Z)-N-aryl-N’-tosylethene-1,2-diamines .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the reactions of 4-aryl-1-tosyl-1,2,3-triazoles with substituted primary 2- or 4-nitroanilines, catalyzed by dirhodium tetrapivalate, were used to synthesize stable (Z)-N-aryl-N’-tosylethene-1,2-diamines .Scientific Research Applications
Orexin Receptor Modulation
Research involving tetrahydroisoquinoline derivatives, such as studies on orexin receptors, demonstrates the potential use of these compounds in modulating sleep-wake cycles and related pharmacological effects. For instance, the blockade of orexin-1 receptors attenuates the sleep-promoting effects mediated by selective orexin-2 receptor blockade, hinting at the complexity of orexin receptor interactions in sleep regulation (Dugovic et al., 2009).
Anticancer Activity
Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure synthesized through a one-pot three-component method exhibited moderate to high levels of antitumor activities against several cancer cell lines, suggesting a potential application in discovering new anticancer agents (Fang et al., 2016).
Organic-Inorganic Hybrid Materials
Tetrahydroisoquinoline derivatives have also been explored in the synthesis of organic-inorganic hybrid materials, demonstrating their utility in creating compounds with unique structural and functional properties for potential applications in electronics, optics, and catalysis (Qu et al., 2014).
Dopamine Receptor Ligands
Substituted tetrahydroisoquinolines have been evaluated as selective antagonists for the orexin 1 receptor, indicating their relevance in drug addiction therapy by modulating reward processes (Perrey et al., 2013).
Electrochemical Sensing
The electrochemical behavior of ligands like phenanthrolines on surfaces such as multiwalled carbon nanotubes highlights the potential of tetrahydroisoquinoline derivatives in developing selective recognition systems for ions like copper and for sensing applications, such as hydrogen peroxide detection (Gayathri & Kumar, 2014).
properties
IUPAC Name |
N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-N-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-17-9-13-21(14-10-17)32(30,31)27-15-5-6-18-11-12-20(16-22(18)27)26-24(29)23(28)25-19-7-3-2-4-8-19/h2-4,7-14,16H,5-6,15H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBOAQKHLUEICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-phenyl-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

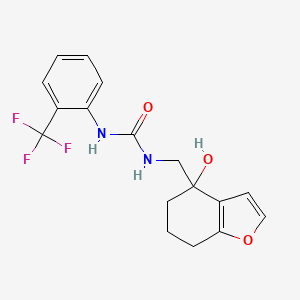

![2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid](/img/structure/B2641155.png)
![2-Chloro-1-[4-[1-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]propan-1-one](/img/structure/B2641157.png)
![(3R,3aR,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/no-structure.png)
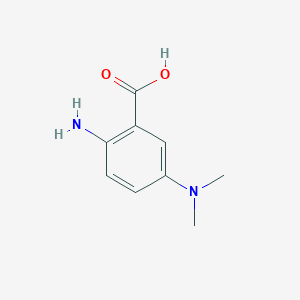
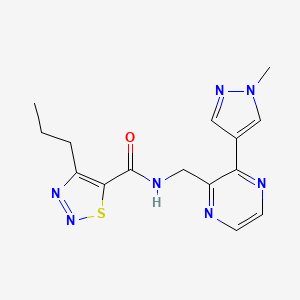
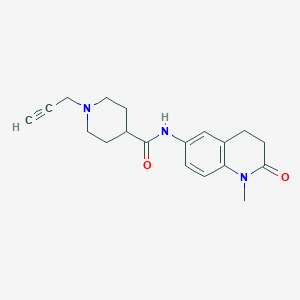
![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2641166.png)
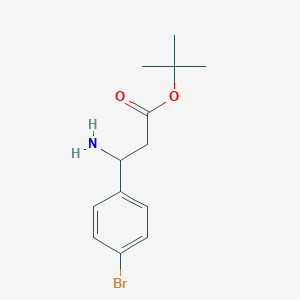
![methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2641169.png)
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2641170.png)
![6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide](/img/structure/B2641173.png)
![Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2641174.png)